molecular formula C19H15F2N5O2S B4378666 4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE

4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE

Cat. No.: B4378666
M. Wt: 415.4 g/mol
InChI Key: CRAJLKBREADAAO-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a mercapto group, a triazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, introduction of the difluoromethyl group, and subsequent coupling with the benzonitrile moiety. Common reagents used in these reactions include difluoromethylating agents, triazole-forming reagents, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Scientific Research Applications

4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and triazole ring are key functional groups that contribute to its biological activities. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O2S/c1-27-16-7-4-13(10-23-26-18(17(20)21)24-25-19(26)29)8-14(16)11-28-15-5-2-12(9-22)3-6-15/h2-8,10,17H,11H2,1H3,(H,25,29)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAJLKBREADAAO-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE
Reactant of Route 2
Reactant of Route 2
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE
Reactant of Route 3
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE
Reactant of Route 4
Reactant of Route 4
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE
Reactant of Route 5
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE
Reactant of Route 6
4-{[5-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYBENZYL]OXY}BENZONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.